molecular formula C7H6ClF2N B14004033 2-Chloro-4-(difluoromethyl)-6-methylpyridine

2-Chloro-4-(difluoromethyl)-6-methylpyridine

Cat. No.: B14004033
M. Wt: 177.58 g/mol
InChI Key: JCLLIDLEJGCTIR-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom, a difluoromethyl group, and a methyl group attached to the pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-6-methylpyridine typically involves the chlorination of 4-(difluoromethyl)-6-methylpyridine. One common method includes the reaction of 4-(difluoromethyl)-6-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-(difluoromethyl)-6-methylpyridine+SOCl2This compound+SO2+HCl\text{4-(difluoromethyl)-6-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(difluoromethyl)-6-methylpyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2-Chloro-4-(methyl)-6-methylpyridine.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-6-methylpyridine is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
  • 2-Chloro-4-(difluoromethyl)benzoic acid
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-4-(difluoromethyl)-6-methylpyridine is unique due to the presence of both a difluoromethyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-6-methylpyridine

InChI

InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)3-6(8)11-4/h2-3,7H,1H3

InChI Key

JCLLIDLEJGCTIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(F)F

Origin of Product

United States

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